(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone
Description
(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom at the 4-position and a piperidinyl methanone group at the 3-position. This structure combines aromatic and alicyclic moieties, making it a molecule of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-bromothiophen-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-7-14-6-8(9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQCURXXNQRCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 4-bromothiophene-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, modulating their activity. The bromothiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Selected Compounds
Table 2: Functional Group Impact on Properties
Biological Activity
(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone is a compound that combines a brominated thiophene ring with a piperidine moiety. Its structural features suggest potential for various biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The compound's structure includes:
- Bromothiophene Ring : Enhances reactivity and lipophilicity, potentially influencing biological interactions.
- Piperidine Moiety : Known for its role in various pharmacological activities, including anticancer properties.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. Thiophene derivatives are often noted for their effectiveness against a range of bacterial and fungal pathogens. The presence of the bromine atom in the thiophene ring may enhance this activity by improving the compound's interaction with microbial targets.
Anticancer Activity
Research indicates that piperidine-containing compounds exhibit significant anticancer potential. For instance, derivatives with similar structures have shown to inhibit cell proliferation in various cancer cell lines, including glioma cells. The mechanism often involves targeting specific oncogenes or pathways critical for cancer cell survival .
Case Study: Inhibition of Na+/K(+)-ATPase
A study involving related compounds found that (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone inhibited Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, suggesting that similar mechanisms might be applicable to this compound .
Anti-inflammatory Activity
Certain oxadiazole-containing compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Given that this compound shares structural similarities with these compounds, it may also possess anti-inflammatory properties.
Table 1: Biological Activities of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromothiophene Derivative | Contains bromine and thiophene | Antimicrobial |
| Piperidine-based Anticancer Agents | Piperidine ring with various substituents | Anticancer |
| Oxadiazole Derivatives | Oxadiazole ring with diverse substituents | Anti-inflammatory |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12a | Glioma | ~0.1 | Na+/K(+)-ATPase inhibition |
| 12b | Glioma | ~0.01 | Ras oncogene inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
